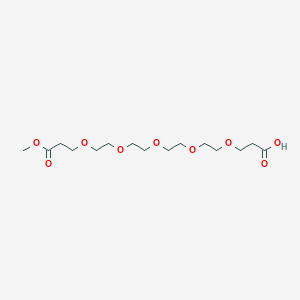

Acid-PEG5-mono-methyl ester

描述

属性

IUPAC Name |

3-[2-[2-[2-[2-(3-methoxy-3-oxopropoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O9/c1-19-15(18)3-5-21-7-9-23-11-13-24-12-10-22-8-6-20-4-2-14(16)17/h2-13H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSGMOHWEFFVQEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCOCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Acid-PEG5-mono-methyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid-PEG5-mono-methyl ester is a discrete polyethylene (B3416737) glycol (PEG) derivative that functions as a heterobifunctional linker.[1][] It is a valuable tool in bioconjugation and drug development, enabling the covalent linkage of two different molecules.[1] This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols for its use.

The structure of this compound consists of a five-unit PEG chain, which imparts hydrophilicity and biocompatibility to the molecules it links.[] One terminus of the PEG chain is capped with a carboxylic acid group, while the other end is a methyl ester. This heterobifunctional nature allows for selective and sequential conjugation reactions. The carboxylic acid can be activated to react with primary amines, while the methyl ester can be hydrolyzed under basic conditions to reveal a second carboxylic acid for further modification.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in Table 1. This data is essential for accurate experimental design, including stoichiometry calculations and buffer preparation.

| Property | Value | References |

| CAS Number | 1309460-30-7 | [3] |

| Molecular Formula | C15H28O9 | [3] |

| Molecular Weight | 352.38 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | |

| Purity | ≥95% - 98% | [3] |

| Polydispersity Index (PDI) | ~1.0 (Monodisperse) | [4][5] |

| Solubility | Soluble in DMSO (≥ 100 mg/mL), DCM | |

| Storage Conditions | Store at -20°C for long-term stability | [] |

Applications in Research and Drug Development

The unique properties of this compound make it a versatile tool in several advanced applications:

-

Proteolysis-Targeting Chimeras (PROTACs): This linker is frequently used in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation. The PEG linker provides the necessary spatial separation and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

-

Antibody-Drug Conjugates (ADCs): In the development of ADCs, this linker can be used to attach a cytotoxic drug to an antibody. The hydrophilic PEG chain can improve the solubility and pharmacokinetic profile of the resulting ADC.

-

Peptide and Protein Modification (PEGylation): The process of attaching PEG chains to therapeutic proteins and peptides, known as PEGylation, can enhance their stability, reduce immunogenicity, and prolong their circulation half-life. This compound provides a discrete and defined PEG chain for such modifications.

-

Surface Modification: The linker can be used to modify the surface of nanoparticles, quantum dots, and other materials to improve their biocompatibility and reduce non-specific protein binding.

Experimental Protocols

The most common application of this compound involves the conjugation of its carboxylic acid group to a primary amine on a target molecule (e.g., a protein, peptide, or small molecule). This is typically achieved through activation of the carboxylic acid using carbodiimide (B86325) chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Materials Required

-

This compound

-

Amine-containing molecule (e.g., protein, peptide)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 0.1 M sodium phosphate (B84403) buffer, pH 7.2-8.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M hydroxylamine, pH 8.5

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Purification system (e.g., size-exclusion chromatography, dialysis cassettes)

Step-by-Step Conjugation Protocol

This protocol describes the conjugation of this compound to a protein.

Step 1: Preparation of Reagents

-

Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).

-

Prepare a stock solution of EDC in Activation Buffer or anhydrous DMSO (e.g., 10 mg/mL). Note: Prepare this solution immediately before use as EDC is moisture-sensitive.

-

Prepare a stock solution of NHS (or Sulfo-NHS) in Activation Buffer or anhydrous DMSO (e.g., 10 mg/mL). Note: Prepare this solution immediately before use.

-

Dissolve the amine-containing protein in the Conjugation Buffer at a suitable concentration (e.g., 1-10 mg/mL).

Step 2: Activation of the Carboxylic Acid

-

In a microcentrifuge tube, combine the this compound solution with EDC and NHS. A typical molar ratio is 1:1.5:1.5 (this compound : EDC : NHS).

-

Incubate the reaction mixture at room temperature for 15-30 minutes. This reaction forms a more stable, amine-reactive NHS ester.

Step 3: Conjugation to the Amine-Containing Molecule

-

Add the activated this compound solution to the protein solution. The molar ratio of the linker to the protein should be optimized for the specific application, with a 10-20 fold molar excess of the linker being a good starting point.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

Step 4: Quenching the Reaction

-

Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

-

Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.

Step 5: Purification of the Conjugate

-

Remove excess linker and byproducts by size-exclusion chromatography or dialysis against an appropriate buffer.

-

Characterize the resulting conjugate using appropriate analytical techniques such as SDS-PAGE, mass spectrometry, or HPLC.

Visualizing the Role of this compound in a PROTAC

The following diagrams illustrate the experimental workflow for protein conjugation and the mechanism of action of a PROTAC synthesized using this compound.

Caption: Experimental workflow for protein PEGylation.

Caption: PROTAC mechanism of action.

References

An In-depth Technical Guide to the Chemical Properties and Applications of Acid-PEG5-mono-methyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid-PEG5-mono-methyl ester is a heterobifunctional polyethylene (B3416737) glycol (PEG) derivative that has garnered significant attention in the fields of bioconjugation, drug delivery, and proteomics.[1][2] Its unique structure, featuring a terminal carboxylic acid and a mono-methyl ester, allows for sequential and controlled conjugation to two different molecules. This guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of this compound, with a focus on its role as a versatile linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3][4]

Core Chemical Properties

This compound is a liquid at room temperature, typically appearing as a colorless to light yellow substance.[3] Its structure consists of a five-unit polyethylene glycol chain, providing a balance of hydrophilicity and a defined spacer length for various applications.

Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 1309460-30-7 | [3] |

| Molecular Formula | C15H28O9 | [3] |

| Molecular Weight | 352.38 g/mol | [3] |

| Physical Form | Liquid | [3] |

| Color | Colorless to light yellow | [3] |

| Predicted pKa | 4.27 ± 0.10 | [5] |

Solubility and Storage

| Solvent | Solubility | Notes | Source(s) |

| DMSO | ≥ 100 mg/mL (283.78 mM) | [3] | |

| In Vivo Formulations | ≥ 2.5 mg/mL (7.09 mM) | Can be formulated in various solvent systems such as 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. | [3] |

| Storage | -20°C (long-term) | [6] |

Experimental Protocols

The bifunctional nature of this compound allows for a two-step conjugation strategy. The carboxylic acid can be activated to react with primary amines, while the methyl ester can be hydrolyzed to reveal a second carboxylic acid for further modification.

Protocol 1: Amine Coupling via EDC/HATU Activation

This protocol describes the conjugation of the carboxylic acid terminus of this compound to a molecule containing a primary amine (e.g., a protein, peptide, or small molecule ligand).

Materials:

-

This compound

-

Amine-containing molecule

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

DIPEA (N,N-Diisopropylethylamine) or other non-nucleophilic base

-

Reaction vessel under inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Dissolve the amine-containing molecule in anhydrous DMF or DMSO.

-

Add this compound to the solution (typically a 1.1 to 1.5 molar excess).

-

In a separate vial, dissolve EDC (1.5 equivalents) and HATU (1.5 equivalents) in a small amount of anhydrous DMF.

-

Add the EDC/HATU solution to the reaction mixture containing the amine and PEG linker.

-

Add DIPEA (2-3 equivalents) to the reaction mixture to raise the pH to ~8-9.

-

Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by an appropriate analytical technique such as LC-MS or TLC.[7]

-

Upon completion, the reaction mixture can be diluted with an appropriate solvent and purified using chromatographic techniques like reversed-phase HPLC to isolate the conjugated product.[][9][10]

Protocol 2: Hydrolysis of the Methyl Ester

This protocol outlines the cleavage of the methyl ester group to yield a terminal carboxylic acid, which can then be used for a subsequent conjugation step.

Materials:

-

This compound conjugate from Protocol 1

-

Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF) and Water

-

Acidic solution (e.g., 1N HCl) for neutralization

-

Reaction vessel

Procedure:

-

Dissolve the PEG-conjugate in a mixture of THF and water.

-

Add an aqueous solution of LiOH or NaOH (typically 1.5 to 3 equivalents).

-

Stir the reaction at room temperature for 2-4 hours, monitoring the disappearance of the starting material by LC-MS.

-

Once the hydrolysis is complete, carefully neutralize the reaction mixture to pH ~7 with a dilute acid solution.

-

The product can then be extracted with an organic solvent or purified directly by reversed-phase HPLC.

Application in PROTAC Synthesis

A primary application of this compound is in the construction of PROTACs.[3][4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2] The PEG linker serves to connect the target protein ligand and the E3 ligase ligand at an optimal distance and orientation to facilitate the formation of a productive ternary complex.[11][12]

Logical Workflow for PROTAC Synthesis

The following diagram illustrates a typical workflow for the synthesis of a PROTAC using this compound.

Stability and Degradation

PEG linkers are generally considered stable under physiological conditions. However, the ester bond in this compound is susceptible to hydrolysis, particularly under basic conditions.[6] The rate of hydrolysis is influenced by pH and temperature.[13] Studies on similar PEG esters have shown that they are relatively stable at neutral pH but will degrade more rapidly in acidic or basic environments.[14] For long-term storage of the pure compound, it is recommended to keep it at -20°C to minimize degradation.[6]

Analytical Methods

The characterization and purity assessment of this compound and its conjugates are crucial for their application.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a primary technique for the purification and analysis of PEGylated molecules.[][9][10] A C18 or C4 column can be used with a water/acetonitrile gradient containing an ion-pairing agent like trifluoroacetic acid (TFA).[9]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is essential for confirming the molecular weight of the starting material, intermediates, and the final conjugated product.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to confirm the structure of the molecule and its conjugates.

Conclusion

This compound is a valuable tool for researchers in drug development and chemical biology. Its well-defined structure and heterobifunctional nature provide a versatile platform for the synthesis of complex biomolecules, most notably PROTACs. The experimental protocols and data presented in this guide offer a foundation for the effective utilization of this PEG linker in various research applications. Careful consideration of reaction conditions, purification methods, and analytical characterization is essential to ensure the successful synthesis and application of conjugates derived from this compound.

References

- 1. Acid-PEG-mono-methyl ester | AxisPharm [axispharm.com]

- 2. precisepeg.com [precisepeg.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acid-PEG3-mono-methyl ester CAS#: 1807505-26-5 [chemicalbook.com]

- 6. This compound, 1309460-30-7 | BroadPharm [broadpharm.com]

- 7. broadpharm.com [broadpharm.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. hamptonresearch.com [hamptonresearch.com]

- 14. Hydrolytically degradable poly(ethylene glycol) hydrogel scaffolds with tunable degradation and mechanical properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Acid-PEG5-mono-methyl ester: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Acid-PEG5-mono-methyl ester, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker critical in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document details its chemical structure, physicochemical properties, a representative synthesis protocol, and its application in targeted protein degradation.

Structure and Physicochemical Properties

This compound, with the chemical formula C15H28O9 and a molecular weight of approximately 352.38 g/mol , is a derivative of pentaethylene glycol.[1] Its linear structure incorporates a terminal carboxylic acid group and a terminal methyl ester group, rendering it a valuable heterobifunctional linker. The presence of the hydrophilic PEG chain enhances the water solubility of molecules to which it is conjugated.[1]

The carboxylic acid moiety can be readily activated to react with primary amine groups on biomolecules, such as proteins and peptides, to form stable amide bonds.[1] The methyl ester group, on the other hand, can be hydrolyzed under basic conditions to reveal a second carboxylic acid, providing further opportunities for conjugation or modification.[1]

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C15H28O9 | [2] |

| Molecular Weight | 352.38 g/mol | [2] |

| CAS Number | 1309460-30-7 | [2] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 469.4 ± 45.0 °C at 760 mmHg | |

| Density | 1.151 g/cm³ | [2] |

| Solubility | Soluble in DMSO and other organic solvents. | [2] |

| Storage Temperature | -20°C for long-term storage. | [1][2] |

| SMILES | O=C(OC)CCOCCOCCOCCOCCOCCC(O)=O | [2] |

Synthesis of this compound

The synthesis of heterobifunctional PEGs such as this compound typically involves the selective monofunctionalization of a symmetrical PEG diol. A plausible and commonly employed strategy is the Williamson ether synthesis to introduce a protected carboxylic acid at one terminus, followed by modification of the other terminus. Below is a representative experimental protocol for the synthesis of this compound starting from pentaethylene glycol.

Experimental Protocol:

Step 1: Mono-O-alkylation of Pentaethylene Glycol with a Protected Carboxylic Acid Precursor

This step introduces a protected carboxylic acid group onto one end of the pentaethylene glycol chain. A tert-butyl ester is a suitable protecting group as it is stable under the basic conditions of the Williamson ether synthesis and can be selectively removed later under acidic conditions.

-

Materials:

-

Pentaethylene glycol

-

Sodium hydride (NaH) as a 60% dispersion in mineral oil

-

tert-Butyl bromoacetate (B1195939)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Argon or Nitrogen gas for inert atmosphere

-

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve pentaethylene glycol (1 equivalent) in anhydrous THF.

-

Cool the solution to 0°C in an ice bath.

-

Carefully add sodium hydride (1.1 equivalents) portion-wise to the solution. Allow the mixture to stir at 0°C for 30 minutes and then at room temperature for 1 hour to ensure the formation of the mono-alkoxide.

-

Cool the reaction mixture back to 0°C and add tert-butyl bromoacetate (1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting mono-tert-butyl ester protected PEG by column chromatography on silica (B1680970) gel to isolate the desired product from unreacted diol and the bis-alkylated product.

-

Step 2: Methylation of the Remaining Hydroxyl Group

This step converts the free hydroxyl group at the other end of the PEG chain to a methyl ether.

-

Materials:

-

Mono-tert-butyl ester protected PEG from Step 1

-

Sodium hydride (NaH)

-

Methyl iodide (CH3I)

-

Anhydrous tetrahydrofuran (THF)

-

-

Procedure:

-

Dissolve the mono-tert-butyl ester protected PEG (1 equivalent) in anhydrous THF under an inert atmosphere.

-

Cool the solution to 0°C and add sodium hydride (1.1 equivalents).

-

Stir the mixture at room temperature for 1 hour.

-

Cool the solution back to 0°C and add methyl iodide (1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate as in Step 1.

-

Purify the product by column chromatography to obtain the fully protected PEG derivative.

-

Step 3: Deprotection of the tert-Butyl Ester

The final step is the selective removal of the tert-butyl protecting group to yield the free carboxylic acid.

-

Materials:

-

Fully protected PEG derivative from Step 2

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve the protected PEG derivative (1 equivalent) in dichloromethane.

-

Add trifluoroacetic acid (excess, e.g., 20-50% v/v) to the solution at room temperature.

-

Stir the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

-

The crude product can be purified by a suitable method, such as precipitation or chromatography, to yield the final this compound.

-

Application in PROTAC Technology

A primary and highly significant application of this compound is in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[][4][5][6] The PEG linker plays a crucial role in a PROTAC's efficacy by connecting the POI-binding ligand and the E3 ligase-binding ligand at an optimal distance and orientation to facilitate the formation of a stable ternary complex (POI-PROTAC-E3 ligase).[4]

The carboxylic acid end of this compound can be coupled to an amine-containing E3 ligase ligand (e.g., derivatives of thalidomide (B1683933) for Cereblon) or a POI ligand. The methyl ester end can be hydrolyzed to a carboxylic acid and subsequently coupled to the other binding moiety. The flexibility and hydrophilicity of the PEG5 chain can improve the solubility and cell permeability of the resulting PROTAC molecule.

Signaling Pathway and Experimental Workflow Diagrams

Below are Graphviz diagrams illustrating the synthesis workflow and the mechanism of action of a PROTAC.

References

An In-depth Technical Guide on the Application of Acid-PEG5-mono-methyl ester in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acid-PEG5-mono-methyl ester is not a therapeutic agent with a direct biological mechanism of action, but rather a critical chemical tool known as a heterobifunctional linker. Its primary utility lies in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic molecules. PROTACs function by inducing the degradation of specific disease-causing proteins through the cell's own ubiquitin-proteasome system. This guide details the role and application of this compound as a central component in PROTAC design, enabling the linkage of a target protein ligand to an E3 ubiquitin ligase ligand. We will explore the chemistry of its functional groups, its impact on the properties of the final PROTAC molecule, and provide detailed protocols for the synthesis and evaluation of PROTACs constructed using this linker.

The Role of this compound in PROTAC Design

A PROTAC molecule's architecture consists of three parts: a ligand for the target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[1][2] this compound is a commonly employed linker that provides a flexible polyethylene (B3416737) glycol (PEG) spacer of five units.[3][4]

Key Attributes:

-

Heterobifunctional Nature: It possesses two distinct reactive ends: a carboxylic acid and a methyl ester.[3] This allows for the sequential and controlled conjugation of the POI and E3 ligase ligands, a crucial step in PROTAC synthesis.[5]

-

PEG Spacer: The PEG chain imparts several advantageous properties to the final PROTAC molecule:

-

Enhanced Solubility: PEG linkers are hydrophilic and can significantly improve the aqueous solubility of the often large and hydrophobic PROTACs.[4][6]

-

Increased Permeability: The flexible nature of the PEG chain can allow the PROTAC to adopt conformations that shield its polar surface area, potentially improving cell membrane permeability.[7]

-

Optimized Ternary Complex Formation: The length and flexibility of the linker are critical for enabling the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[8]

-

The carboxylic acid group is typically activated to react with an amine on one of the ligands (either for the POI or the E3 ligase). The methyl ester represents a more stable group, which can be seen as a protected carboxylic acid, requiring specific conditions for hydrolysis.

Below is a diagram illustrating the structure and functional groups of this compound.

References

- 1. PROTAC-DB [cadd.zju.edu.cn]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. charnwooddiscovery.com [charnwooddiscovery.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Heterobifunctional Nature of Acid-PEG5-mono-methyl ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the heterobifunctional linker, Acid-PEG5-mono-methyl ester, a versatile tool in modern bioconjugation and drug development. We will delve into its chemical properties, functional characteristics, and applications, with a focus on its role in creating precisely engineered biomolecules.

Introduction to this compound

This compound is a polyethylene (B3416737) glycol (PEG) derivative that possesses two distinct reactive functionalities at its termini: a carboxylic acid and a methyl ester. This heterobifunctional nature allows for the sequential or orthogonal conjugation of two different molecules, making it an invaluable linker for creating complex bioconjugates such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The central PEG5 core, consisting of five ethylene (B1197577) glycol units, imparts increased hydrophilicity to the molecule and any conjugate it is a part of, which can improve solubility and pharmacokinetic properties.[1]

The strategic placement of a stable carboxylic acid and a readily hydrolyzable methyl ester allows for controlled, stepwise synthesis, a crucial aspect in the development of targeted therapeutics.

Physicochemical and Functional Properties

A thorough understanding of the quantitative properties of this compound is essential for its effective application. The following tables summarize key data for this linker.

| Property | Value | Reference |

| Molecular Formula | C15H28O9 | [2] |

| Molecular Weight | 352.38 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [2] |

| Purity | ≥97% | [2] |

| Density | ~1.151 g/cm³ | [2] |

| Boiling Point | 469.4 ± 45.0 °C at 760 mmHg | [2] |

| pKa (predicted) | 4.28 ± 0.10 | [2] |

| Solubility Information | |

| Organic Solvents | Soluble in Dichloromethane (DCM) and Dimethylformamide (DMF). |

| ≥ 100 mg/mL in Dimethyl sulfoxide (B87167) (DMSO). | |

| Aqueous Solutions for In Vivo Use | A stock solution can be prepared by dissolving in DMSO first, followed by dilution in aqueous buffers. For example, a 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline solution can achieve a solubility of ≥ 2.5 mg/mL. |

| Storage and Stability | |

| Pure Form | -20°C for up to 3 years. |

| 4°C for up to 2 years. | |

| In Solvent | -80°C for up to 6 months. |

| -20°C for up to 1 month. | |

| pH Stability | The carboxylic acid is stable under a wide range of pH conditions. The methyl ester is stable at neutral and acidic pH but is susceptible to hydrolysis under basic conditions. |

The Heterobifunctional Reactivity of this compound

The core utility of this compound lies in its ability to selectively react its two terminal groups. This allows for a modular and controlled approach to building complex biomolecular constructs.

Amine-Reactive Carboxylic Acid Terminus

The carboxylic acid group can be activated to react with primary amines, such as those found on the surface of proteins (e.g., lysine (B10760008) residues) or on amine-functionalized small molecules. The most common activation method involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[3][4] This two-step, one-pot reaction forms a semi-stable NHS ester that readily reacts with primary amines to form a stable amide bond.[3] The activation is most efficient at a slightly acidic pH (4.5-7.2), while the subsequent reaction with amines is favored at a pH of 7-8.[3]

Hydrolyzable Methyl Ester Terminus

The methyl ester group is relatively stable under neutral and acidic conditions but can be hydrolyzed under basic conditions (e.g., using lithium hydroxide) to reveal a second carboxylic acid.[2] This newly formed carboxylic acid can then be subjected to the same EDC/NHS activation chemistry to conjugate a second molecule. This selective deprotection strategy is fundamental to the linker's use in multi-step syntheses.

Experimental Protocols

The following are detailed methodologies for the key reactions involving this compound.

Protocol for EDC/NHS Coupling of the Carboxylic Acid Terminus to a Protein

This protocol outlines the steps for conjugating the carboxylic acid end of the linker to a protein containing accessible primary amines.

Materials:

-

This compound

-

Protein of interest

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Activation Buffer: 0.1 M MES, pH 4.5-6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Desalting column

Procedure:

-

Reagent Preparation:

-

Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.

-

Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).

-

Prepare the protein of interest in the Coupling Buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines.

-

-

Activation of the Carboxylic Acid:

-

In a microcentrifuge tube, combine this compound with a 2-5 fold molar excess of both EDC and NHS/Sulfo-NHS in Activation Buffer.

-

Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.

-

-

Conjugation to the Protein of Interest:

-

Add the activated linker solution to the protein solution. A starting point of a 10-20 fold molar excess of the linker to the protein is recommended, though this should be optimized.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle rotation.

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS esters.

-

Incubate for 15 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Remove excess, unreacted reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

-

Protocol for the Hydrolysis of the Methyl Ester Terminus

This protocol describes the selective cleavage of the methyl ester to generate a free carboxylic acid.

Materials:

-

PEG-conjugate with a terminal methyl ester

-

Lithium hydroxide (B78521) (LiOH)

-

Solvent system (e.g., a mixture of Tetrahydrofuran (THF) and water)

-

Acidic solution for neutralization (e.g., 1 M HCl)

Procedure:

-

Dissolution: Dissolve the PEG-conjugate in a suitable solvent system, such as a 2:1 mixture of THF and water.

-

Saponification: Add an excess of LiOH (e.g., 2-5 equivalents) to the solution.

-

Reaction: Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by a suitable analytical technique such as LC-MS.

-

Neutralization and Work-up: Carefully neutralize the reaction mixture with an acidic solution (e.g., 1 M HCl) to a pH of ~7. The product can then be purified by methods such as reverse-phase HPLC.

Characterization of the Conjugate

The success of the conjugation reaction can be confirmed using various analytical techniques.

Methods:

-

SDS-PAGE: To visualize the increase in molecular weight of the protein after conjugation.

-

Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the precise molecular weight of the conjugate and calculate the degree of PEGylation.[5][6]

-

HPLC (Size-Exclusion or Reverse-Phase): To separate the conjugate from the unreacted protein and linker and to assess purity.

Application in PROTAC Synthesis

A prominent application of heterobifunctional linkers like this compound is in the synthesis of PROTACs. A PROTAC is a molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[7][8][9] The linker plays a crucial role in connecting the target protein ligand and the E3 ligase ligand and optimizing the formation of a productive ternary complex.[7][8]

The following diagram illustrates a general workflow for the synthesis of a PROTAC using a heterobifunctional PEG linker.

Conclusion

This compound is a powerful and versatile heterobifunctional linker that enables the precise and controlled synthesis of complex biomolecular architectures. Its defined length, hydrophilicity, and orthogonal reactive ends make it an essential tool for researchers in drug discovery, particularly in the development of ADCs and PROTACs. A thorough understanding of its properties and reaction conditions, as outlined in this guide, is key to leveraging its full potential in creating next-generation therapeutics.

References

- 1. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 2. researchgate.net [researchgate.net]

- 3. broadpharm.com [broadpharm.com]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]

- 7. benchchem.com [benchchem.com]

- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

In-Depth Technical Guide: Acid-PEG5-mono-methyl ester for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Acid-PEG5-mono-methyl ester, a critical component in the development of next-generation therapeutics. We will delve into its chemical properties, its principal application in Proteolysis Targeting Chimeras (PROTACs), and detailed protocols for its use.

Core Properties of this compound

This compound is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. Its structure, featuring a terminal carboxylic acid and a mono-methyl ester, allows for the sequential conjugation of two different molecules. The hydrophilic PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugate.

| Property | Value | Source(s) |

| CAS Number | 1309460-30-7 | [1][2][3][4] |

| Molecular Weight | 352.38 g/mol | [1] |

| Molecular Formula | C15H28O9 | [5] |

| Appearance | Liquid | [1] |

| Purity | ≥97% | [1] |

| Storage Conditions | -20°C | [3] |

Application in PROTAC Synthesis

This compound is a key building block in the synthesis of PROTACs. PROTACs are innovative heterobifunctional molecules designed to hijack the cell's natural protein disposal system to eliminate specific disease-causing proteins.[6][7] A PROTAC consists of three main components: a ligand that binds to the target protein (protein of interest or POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[8][9]

The PEG5 linker in this compound provides the necessary spacing and flexibility for the PROTAC to effectively bring the target protein and the E3 ligase into close proximity, facilitating the formation of a ternary complex.[10] This proximity enables the E3 ligase to tag the target protein with ubiquitin, marking it for degradation by the proteasome.[6][11]

PROTAC Mechanism of Action

The following diagram illustrates the catalytic mechanism of action of a PROTAC molecule.

Experimental Protocols

I. Synthesis of a PROTAC using this compound

This protocol outlines the general steps for conjugating this compound to a ligand for a protein of interest (POI ligand) that contains a primary or secondary amine.

Materials:

-

This compound

-

POI ligand with an amine functional group

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous reaction vessel

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Activation of Carboxylic Acid:

-

Dissolve this compound in anhydrous DMF or DMSO in the reaction vessel under an inert atmosphere.

-

Add 1.2 equivalents of EDC and 1.2 equivalents of NHS or HOBt to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours to activate the carboxylic acid group.

-

-

Amide Coupling:

-

In a separate vessel, dissolve the POI ligand in a minimal amount of anhydrous DMF or DMSO.

-

Slowly add the solution of the POI ligand to the activated this compound solution.

-

Add 2-3 equivalents of DIPEA to the reaction mixture to act as a base.

-

Stir the reaction at room temperature overnight.

-

-

Reaction Monitoring and Purification:

-

Monitor the progress of the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the desired product.

-

Once the reaction is complete, quench the reaction with water.

-

Purify the resulting PROTAC conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Characterization:

-

Confirm the identity and purity of the final PROTAC molecule by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

The following diagram illustrates the logical workflow for PROTAC synthesis.

II. In Vitro Assessment of PROTAC Activity

This protocol provides a general method for evaluating the protein degradation activity of a newly synthesized PROTAC in a cell-based assay.

Materials:

-

Cell line expressing the target protein

-

Complete cell culture medium

-

Synthesized PROTAC

-

DMSO (for stock solution)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment:

-

Culture the chosen cell line in the appropriate medium until they reach 70-80% confluency.

-

Prepare a stock solution of the PROTAC in DMSO.

-

Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specific duration (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO only).

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

Western Blotting:

-

Normalize the protein concentrations of all samples and prepare them for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and then incubate it with the primary antibody against the target protein and the loading control.

-

Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for the target protein and the loading control.

-

Normalize the target protein levels to the loading control to determine the extent of protein degradation at each PROTAC concentration.

-

Calculate the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation) values.

-

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. This compound | 1309460-30-7 | JCC46030 [biosynth.com]

- 3. This compound, 1309460-30-7 | BroadPharm [broadpharm.com]

- 4. This compound CAS#: 1309460-30-7 [m.chemicalbook.com]

- 5. This compound - Immunomart [immunomart.com]

- 6. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. benchchem.com [benchchem.com]

- 11. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of Acid-PEG5-mono-methyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Acid-PEG5-mono-methyl ester, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker commonly utilized in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Understanding the solubility of this linker is critical for its effective handling, formulation, and application in bioconjugation and drug delivery systems.

Core Compound Properties

This compound possesses both a hydrophilic polyethylene glycol chain and terminal functional groups—a carboxylic acid and a methyl ester—that influence its solubility profile. The PEG chain, consisting of five ethylene (B1197577) glycol units, is primarily responsible for its aqueous solubility, a key feature for its use in biological applications.

| Property | Value |

| Chemical Name | 3,6,9,12,15-Pentaoxa-17-heptadecanoic acid, 17-methyl ester |

| Molecular Formula | C15H28O9 |

| Molecular Weight | 352.38 g/mol |

| CAS Number | 1309460-30-7 |

| Physical Form | Liquid |

Quantitative and Qualitative Solubility Data

The solubility of this compound has been evaluated in a range of common laboratory solvents. The following table summarizes the available quantitative and qualitative data. It is important to note that while specific quantitative data for this exact compound is limited, the general solubility characteristics of PEG derivatives provide valuable guidance.

| Solvent | Type | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Organic | ≥ 100 mg/mL (283.78 mM)[1][2] | Quantitative data is available. Hygroscopic DMSO can impact solubility; it is recommended to use newly opened DMSO. |

| Water | Aqueous | Soluble | The PEG5 linker enhances water solubility.[3][4] General information for PEG derivatives indicates high solubility in water.[5] |

| Phosphate-Buffered Saline (PBS) | Aqueous Buffer | Soluble | General information for PEG derivatives indicates high solubility in aqueous buffers like PBS.[5] |

| Dichloromethane (DCM) | Organic | Soluble | General information for PEG derivatives indicates high solubility in dichloromethane.[5] |

| Chloroform | Organic | Soluble | General information for PEG derivatives indicates high solubility in chloroform.[5] |

| Dimethylformamide (DMF) | Organic | Soluble | General information for PEG derivatives indicates solubility in DMF.[5] |

| Acetonitrile | Organic | Soluble | General information for PEG derivatives indicates solubility in acetonitrile.[6] |

| Ethanol | Organic (Alcohol) | Less Soluble | General information for PEG derivatives indicates lower solubility in alcohols compared to more polar organic solvents.[5] |

| Methanol | Organic (Alcohol) | Less Soluble | Inferred from the general solubility of PEG derivatives in alcohols. |

| Isopropanol | Organic (Alcohol) | Less Soluble | General information for PEG derivatives indicates lower solubility in alcohols. Solubility can be improved by warming.[5] |

| Tetrahydrofuran (THF) | Organic (Ether) | Sparingly Soluble to Insoluble | While some sources suggest PEG is soluble in THF, others indicate it is not soluble in ether.[5] Caution is advised. |

Experimental Protocols

A standard method for determining the solubility of a compound is the shake-flask method . For PEGylated compounds, a variation of this method is often employed.

General Shake-Flask Solubility Determination Protocol:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial to pellet the undissolved solute.

-

Sampling: Carefully extract a known volume of the supernatant.

-

Quantification: Dilute the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or a mass spectrometer.

-

Calculation: The solubility is then calculated based on the concentration and the dilution factor.

Logical Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for assessing the solubility of a research compound like this compound.

References

An In-depth Technical Guide to the Purity and Quality Specifications of Acid-PEG5-mono-methyl ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and quality specifications for Acid-PEG5-mono-methyl ester, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. This document is intended to assist researchers, scientists, and drug development professionals in establishing robust quality control parameters for this critical reagent used in bioconjugation, drug delivery, and the development of therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Introduction

This compound is a discrete PEG (dPEG®) linker with a terminal carboxylic acid and a mono-methyl ester. The defined length of the five ethylene (B1197577) glycol units provides precise control over spacing and hydrophilicity in conjugated molecules. Ensuring the purity and quality of this linker is paramount for the reproducibility of research and the safety and efficacy of therapeutic products. This guide outlines the key quality attributes, potential impurities, and analytical methodologies for the comprehensive characterization of this compound.

Quality Control Specifications

A comprehensive quality control strategy for this compound involves a battery of tests to assess its identity, purity, and quality. The following tables summarize the recommended specifications and acceptance criteria.

Table 1: General Properties and Identification

| Parameter | Specification | Analytical Method |

| Appearance | Colorless to pale yellow viscous liquid or solid | Visual Inspection |

| Solubility | Soluble in water, methanol, ethanol, and most organic solvents | Visual Inspection |

| Molecular Formula | C15H28O9[1] | Mass Spectrometry |

| Molecular Weight | 352.38 g/mol [1] | Mass Spectrometry |

| Identity by FTIR | Conforms to the reference spectrum | Infrared Spectroscopy |

| Identity by ¹H-NMR | Conforms to the reference spectrum | Nuclear Magnetic Resonance Spectroscopy |

Table 2: Purity and Impurity Profile

| Parameter | Acceptance Criteria | Analytical Method |

| Purity (by HPLC) | ≥ 95%[2][3] | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with ELSD or CAD |

| Polydispersity Index (PDI) | ≤ 1.05 | Size Exclusion Chromatography (SEC) |

| Water Content | ≤ 0.5% | Karl Fischer Titration |

| Residual Solvents | Meets USP <467> requirements | Gas Chromatography (GC) |

| Ethylene Glycol & Diethylene Glycol | Report values (typically ≤ 0.1% each) | Gas Chromatography (GC) |

| Ethylene Oxide & 1,4-Dioxane | Report values (typically not detected) | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Heavy Metals | ≤ 10 ppm | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) |

Potential Impurities

The manufacturing process of this compound can introduce several impurities that need to be monitored and controlled.

Diagram 1: Potential Impurities in this compound Synthesis

References

Key Features of PEG Linkers in Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) linkers are indispensable tools in the field of bioconjugation, serving as flexible, hydrophilic spacers to connect biomolecules with other moieties such as drugs, imaging agents, or surfaces. The process of covalently attaching PEG chains, known as PEGylation, has revolutionized the pharmaceutical industry by significantly improving the therapeutic efficacy of proteins, peptides, and small molecule drugs. This guide provides a comprehensive overview of the core features of PEG linkers, their impact on the physicochemical and pharmacological properties of bioconjugates, detailed experimental protocols for their use, and a framework for selecting the optimal linker for a given application.

Core Principles and Advantages of PEGylation

The conjugation of PEG linkers to therapeutic molecules imparts several key advantages that enhance their performance in vivo. These benefits stem from the unique physicochemical properties of the PEG polymer, which is biocompatible, non-toxic, and highly soluble in aqueous environments.

-

Enhanced Solubility: PEGylation can dramatically increase the solubility of hydrophobic drugs and proteins, which is a significant hurdle in formulation and administration. The hydrophilic nature of the PEG chain creates a hydration shell around the conjugated molecule, improving its solubility.[1][2]

-

Prolonged Circulation Half-Life: The increased hydrodynamic radius of a PEGylated molecule reduces its renal clearance, leading to a significantly longer circulation time in the bloodstream.[3][4] This extended half-life often translates to less frequent dosing for patients.

-

Reduced Immunogenicity: The flexible PEG chain can mask epitopes on the surface of protein therapeutics, thereby reducing their recognition by the immune system and minimizing the risk of an immunogenic response.[]

-

Increased Stability: PEG linkers can protect the attached biomolecule from enzymatic degradation and proteolysis, enhancing its stability in biological fluids.[2] Covalent attachment of PEG has also been shown to increase the thermal stability of proteins.[6][7]

-

Improved Pharmacokinetics: By extending the circulation time and protecting the bioconjugate from degradation, PEGylation leads to a more favorable pharmacokinetic profile, with sustained plasma concentrations.

Architectures of PEG Linkers

PEG linkers are available in a variety of architectures, each offering distinct advantages for specific bioconjugation applications.

-

Linear PEG Linkers: These are the most common type of PEG linker, consisting of a single, straight chain of ethylene (B1197577) glycol units. They can be functionalized at one or both ends.

-

Branched PEG Linkers: These linkers have multiple PEG arms extending from a central core. This architecture provides a larger hydrodynamic volume compared to a linear PEG of the same molecular weight, which can further enhance in vivo half-life.[8][9] Branched linkers can also offer a greater shielding effect.[10]

-

Multi-Arm PEG Linkers: These are an extension of branched PEGs, with several arms that can be used to attach multiple molecules, increasing the payload in applications like antibody-drug conjugates (ADCs).

-

Cleavable vs. Non-Cleavable Linkers:

-

Cleavable Linkers: These are designed to release the conjugated molecule under specific physiological conditions (e.g., in the acidic environment of a tumor or in the presence of specific enzymes). This is particularly important for ADCs, where the cytotoxic payload must be released inside the target cell.[]

-

Non-Cleavable Linkers: These form a stable bond that is not readily broken. In ADCs, non-cleavable linkers require the degradation of the antibody component to release the drug.[]

-

References

- 1. researchgate.net [researchgate.net]

- 2. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. What is the future of PEGylated therapies? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. PEGylation to Improve Protein Stability During Melt Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Size comparison between proteins PEGylated with branched and linear poly(ethylene glycol) molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Role of PEGylation in Improving Drug Solubility: A Technical Guide

Introduction

In modern drug discovery, a significant portion of newly identified therapeutic candidates exhibit poor aqueous solubility.[1][2][3][4] This characteristic presents a major hurdle in drug development, as it often leads to low bioavailability, suboptimal therapeutic efficacy, and challenges in formulating stable and effective dosage forms.[5] PEGylation, the process of covalently or non-covalently attaching polyethylene (B3416737) glycol (PEG) polymer chains to molecules such as drugs, therapeutic proteins, or vesicles, has emerged as a cornerstone technology to address this challenge.[6][7][8][9] By modifying the physicochemical properties of the parent molecule, PEGylation can dramatically enhance its water solubility, thereby improving its overall therapeutic potential.[7][10][11][12] This in-depth guide explores the core mechanisms, experimental protocols, and quantitative impact of PEGylation on drug solubility for an audience of researchers, scientists, and drug development professionals.

Core Mechanisms of Solubility Enhancement

The remarkable ability of PEGylation to increase the solubility of hydrophobic molecules stems from the intrinsic properties of the polyethylene glycol polymer.

-

Inherent Hydrophilicity : PEG is a synthetic, hydrophilic polymer characterized by repeating oxyethylene units (-O-CH2-CH2-).[6][11] This structure allows for extensive hydrogen bonding with water molecules. When a PEG chain is conjugated to a poorly soluble drug, it imparts its hydrophilic nature to the entire conjugate, effectively increasing its affinity for aqueous environments.[6][7][8]

-

Formation of a Hydration Shell : The flexible PEG chain creates a dynamic, protective "hydration shell" around the drug molecule.[8] This layer of associated water molecules acts as a physical barrier, preventing the hydrophobic drug core from self-aggregating, a common cause of low solubility.[8][9] This steric shielding effect is crucial for maintaining the drug in a dissolved state.

-

Alteration of Physicochemical Properties : PEGylation increases the hydrodynamic volume (the effective size in solution) of the drug molecule.[7] This alteration, combined with the increased hydrophilicity, changes the overall solubility and partitioning behavior of the conjugate, favoring its presence in the aqueous phase over organic phases.[7][12]

Quantitative Impact of PEGylation on Drug Solubility

The effect of PEGylation on solubility can be substantial. The table below summarizes quantitative data from various studies, demonstrating the significant increase in aqueous solubility for several poorly soluble drug molecules after conjugation with PEG.

| Drug | Original Water Solubility | PEG Conjugate Details | Solubility of PEG-Drug Conjugate | Fold Increase in Solubility | Reference |

| Silybin | 0.0401 mg/mL | Linear PEG-succinic ester linkage | 52.5 mg/mL (equivalent silybin) | ~1300x | [13] |

| Curcumin | Highly hydrophobic | Covalently linked to 35 kDa PEG | Water-soluble | Not quantified, but significant | [13] |

| Probucol | Not detected | Entrapped in 1% (w/v) LA-PEG "PEGosome" | 84614.3% increase over baseline | >846x | [14] |

| Ciprofloxacin | Poorly soluble | Entrapped in 2% (w/v) LA-PEG "PEGosome" | 562.7% increase over baseline | >5.6x | [14] |

| Domperidone | Poorly soluble | Solid dispersion with PEG 8000 (1:7 ratio) | 10.26-fold increase | 10.26x | [15] |

Experimental Protocols

Detailed methodologies are critical for the successful PEGylation of a drug and the subsequent assessment of its solubility.

Protocol 1: General Method for Covalent PEGylation of a Small Molecule Drug

This protocol outlines a standard procedure for conjugating a drug containing a primary amine group with an NHS-ester activated PEG.

1. Materials and Reagents:

- Poorly soluble drug with a reactive functional group (e.g., -NH2, -SH, -COOH).

- Activated PEG derivative (e.g., mPEG-succinimidyl valerate, mPEG-NHS). Select a PEG with appropriate molecular weight (e.g., 2 kDa, 5 kDa, 20 kDa).

- Aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)) to dissolve the drug.

- Aqueous reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4-8.0).

- Quenching reagent (e.g., Tris or glycine (B1666218) solution).

- Purification system: Size Exclusion Chromatography (SEC) or Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).

- Analytical instruments: HPLC, Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR).

2. Procedure:

- Drug Dissolution: Dissolve the drug in a minimal amount of a suitable organic solvent like DMSO.

- PEG Activation (if necessary) and Dissolution: Dissolve the activated PEG in the reaction buffer.

- Conjugation Reaction: Add the dissolved drug solution dropwise to the stirring PEG solution. A typical molar ratio is 1:1 to 1:5 (drug:PEG), but this must be optimized. Allow the reaction to proceed at room temperature or 4°C for 2-24 hours with gentle stirring.

- Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them via HPLC to observe the formation of the conjugate and consumption of the parent drug.

- Quenching: Once the reaction is complete, add a quenching reagent to consume any unreacted activated PEG.

- Purification: Purify the PEG-drug conjugate from unreacted drug, PEG, and by-products using an appropriate chromatography technique such as SEC, which separates molecules based on size.

- Characterization: Confirm the identity and purity of the final PEG-drug conjugate using techniques like SDS-PAGE (for larger molecules), MS (to confirm mass), and NMR (to verify structure).

Protocol 2: Measurement of Aqueous Solubility (Shake-Flask Method)

This is the gold-standard method for determining equilibrium solubility.

1. Materials and Reagents:

- Native (un-PEGylated) drug powder.

- PEG-drug conjugate (lyophilized powder).

- Aqueous buffer of interest (e.g., PBS pH 7.4).

- Scintillation vials or sealed tubes.

- Shaking incubator or orbital shaker.

- Centrifuge.

- Syringe filters (e.g., 0.22 µm).

- Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer).

2. Procedure:

- Sample Preparation: Add an excess amount of the compound (either native drug or PEG-drug conjugate) to a vial containing a known volume of the aqueous buffer. The presence of undissolved solid is essential to ensure saturation.

- Equilibration: Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

- Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the excess, undissolved solid.

- Sample Collection: Carefully withdraw an aliquot from the supernatant, ensuring no solid material is disturbed. Immediately filter the aliquot through a syringe filter to remove any remaining particulates.

- Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved drug using a pre-validated analytical method (e.g., HPLC-UV).

- Calculation: The measured concentration represents the equilibrium solubility of the compound under the tested conditions.

Visualizations of Key Processes and Concepts

To better illustrate the workflows and mechanisms involved, the following diagrams are provided in the DOT language for Graphviz.

Caption: A generalized workflow for the synthesis and purification of a PEG-drug conjugate.

Caption: Mechanism of PEGylation preventing drug aggregation and promoting hydration.

Caption: Logical flow from PEGylation to improved solubility and pharmacokinetic outcomes.

Challenges and Broader Implications

While PEGylation is a powerful tool, it is not without its challenges. The conjugation process can be complex, requiring precise control to ensure batch-to-batch consistency.[6] Furthermore, the attachment of a large PEG polymer can sometimes lead to a reduction in the drug's biological activity due to steric hindrance at the target receptor.[10][16] A significant emerging concern is the potential for immunogenicity, where patients develop anti-PEG antibodies, which can lead to accelerated blood clearance of the PEGylated drug.[6][17][18]

Despite these challenges, the benefits of PEGylation, particularly in enhancing the solubility and stability of promising but difficult-to-formulate drugs, are undeniable.[16][19] The technology has enabled the clinical development and market approval of numerous therapeutic products that would have otherwise failed due to poor pharmacokinetic properties.[9]

Conclusion

PEGylation stands as a clinically validated and highly effective strategy for overcoming the challenge of poor aqueous solubility in drug development. By covalently attaching the hydrophilic PEG polymer, the resulting conjugate gains significantly improved solubility, reduced aggregation, and often, a superior pharmacokinetic profile. The ability to transform a poorly soluble compound into a viable drug candidate underscores the critical role of PEGylation in modern pharmaceutical science. Through well-defined experimental protocols for synthesis and characterization, researchers can harness this technology to unlock the full therapeutic potential of a wide range of molecules.

References

- 1. Pegylation – in search of balance and enhanced bioavailability | Journal of Medical Science [horkruks.ump.edu.pl]

- 2. Pegylation – in search of balance and enhanced bioavailability | Journal of Medical Science [jms.ump.edu.pl]

- 3. horkruks.ump.edu.pl [horkruks.ump.edu.pl]

- 4. researchgate.net [researchgate.net]

- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]

- 7. PEGylation - Wikipedia [en.wikipedia.org]

- 8. nhsjs.com [nhsjs.com]

- 9. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Brief Description of the Advantages and Challenges of PEGylated Proteins | MtoZ Biolabs [mtoz-biolabs.com]

- 11. PEGylation of Small Molecule Drugs | Biopharma PEG [biochempeg.com]

- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 13. creativepegworks.com [creativepegworks.com]

- 14. skemman.is [skemman.is]

- 15. researchgate.net [researchgate.net]

- 16. pharmtech.com [pharmtech.com]

- 17. Discussion about Several Potential Drawbacks of PEGylated Therapeutic Proteins [jstage.jst.go.jp]

- 18. PEGylation technology: addressing concerns, moving forward - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

A Technical Guide to Mono-Methyl Ester Functionality in Research and Drug Development

Introduction: The mono-methyl ester is a fundamental functional group in organic chemistry, characterized by the replacement of the acidic proton of a carboxylic acid with a methyl group (R-COOCH₃). This seemingly simple modification imparts significant changes to a molecule's physicochemical properties, playing a crucial role in various scientific domains, from the production of biofuels to the intricate design of pharmaceuticals.[1][2] In drug development, the conversion of a parent drug into its mono-methyl ester derivative is a key strategy in prodrug design.[3] This approach is often employed to enhance a drug's lipophilicity, thereby improving its absorption and membrane permeability.[3][4] Once absorbed, these ester prodrugs are typically hydrolyzed by endogenous enzymes, such as carboxylesterases, to release the active parent drug.[4][5] Beyond pharmacology, mono-methylation of molecules plays a vital role in cellular signaling, influencing processes from innate immunity to stress responses.[6][7] This guide provides an in-depth technical overview of the mono-methyl ester functionality, covering its properties, synthesis, analytical characterization, and its pivotal roles in pharmacology and biological signaling.

Physicochemical Properties

The introduction of a methyl ester group significantly alters a molecule's physical and chemical characteristics. Generally, esterification of a carboxylic acid increases lipophilicity (fat solubility) while decreasing water solubility.[4] This conversion also typically lowers the melting and boiling points compared to the parent carboxylic acid due to the elimination of intermolecular hydrogen bonding. Quantitative properties vary depending on the overall structure of the molecule.

Table 1: Physicochemical Properties of Representative Mono-Methyl Esters

| Property | Methyl Acetate | Methyl Stearate | Fatty Acid Methyl Esters (FAMEs) |

|---|---|---|---|

| Molecular Formula | C₃H₆O₂ | C₁₉H₃₈O₂ | RCOOCH₃ |

| Molecular Weight | 74.079 g/mol [1] | 298.5 g/mol [8] | Varies |

| Melting Point | -98 °C[1] | 100 °F (37.8 °C)[8] | Varies |

| Boiling Point | 56.9 °C[1] | 828 to 829 °F (442-443 °C) at 747 mmHg[8] | Varies |

| Density | 0.92 g/cm³[1] | 0.8498 g/cm³ at 104 °F (40 °C)[8] | ~0.87-0.90 g/cm³[1] |

| Viscosity | - | - | 1.9-6.0 mm²/s[1] |

| Solubility in Water | ~25% (20 °C)[1] | < 1 mg/mL at 72 °F (22 °C)[8] | Generally low[1] |

| LogP (Kow) | - | 8.35[8] | Varies |

| Appearance | Fruity smelling liquid[1] | White crystals or solid[8] | Varies |

Synthesis and Preparation

The synthesis of mono-methyl esters from carboxylic acids, known as esterification, can be achieved through several methods. The most common approach is the direct reaction of a carboxylic acid with methanol (B129727) in the presence of a catalyst.

Experimental Protocol 1: Acid-Catalyzed Esterification

This is a classic and widely used method for preparing methyl esters.[9] The reaction is an equilibrium process, and measures are often taken to drive it towards the product side, such as using an excess of methanol or removing the water formed during the reaction.[9]

-

Reactants: Combine the carboxylic acid (1 equivalent) with an excess of methanol (e.g., 3-50 equivalents).[9][10]

-

Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[9]

-

Reaction Conditions: Heat the mixture, typically at reflux, for several hours (e.g., 6 to 15 hours).[9] The reaction temperature is generally maintained between 100°C and 150°C.[9]

-

Workup: After the reaction is complete (monitored by techniques like TLC), the mixture is cooled. The excess methanol is often removed by rotary evaporation.

-

Purification: The crude product is typically dissolved in an organic solvent and washed with a basic solution (e.g., sodium bicarbonate) to neutralize the acid catalyst, followed by washing with brine. The organic layer is then dried, filtered, and concentrated to yield the methyl ester, which can be further purified by chromatography if necessary.[11]

Experimental Protocol 2: Esterification using Trimethylchlorosilane (TMSCl)

This method provides a convenient and efficient way to prepare amino acid methyl esters at room temperature, avoiding harsh conditions that might compromise sensitive functional groups.[12]

-

Reactants: Place the amino acid (0.1 mol) in a round-bottom flask.

-

Reagent Addition: Slowly add freshly distilled chlorotrimethylsilane (B32843) (TMSCl) (0.2 mol) to the flask while stirring.

-

Solvent: Add methanol (100 mL) to the mixture.

-

Reaction: Stir the resulting solution or suspension at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Isolation: Once the reaction is complete, concentrate the reaction mixture on a rotary evaporator to obtain the product, typically as an amino acid ester hydrochloride salt.[12]

Role in Drug Development and Pharmacology

The Prodrug Concept

A primary application of the mono-methyl ester functionality in medicine is the creation of prodrugs.[3] Many active drug molecules possess polar groups like carboxylic acids, which can lead to poor membrane permeability and low oral bioavailability.[4] By masking this polar group through methyl esterification, the molecule's lipophilicity is increased, facilitating its passage across biological membranes.[3] This inactive or less active prodrug is then converted back to the active parent drug within the body by enzymatic hydrolysis.[3][5]

Caption: Mono-Methyl Ester Prodrug Activation Workflow.

Case Study: Olmesartan (B1677269) Medoxomil

Olmesartan is an angiotensin II receptor blocker used to treat hypertension.[4] Its parent form, olmesartan, contains two acidic groups, making it highly ionized and poorly permeable in the gastrointestinal tract. To overcome this, it is administered as the prodrug olmesartan medoxomil, where one of the carboxyl groups is esterified. This masking of the acidic group enhances its lipophilicity and permeability, allowing for effective oral absorption.[4] Following absorption, the ester bond is rapidly and completely hydrolyzed by esterases in the blood and liver, releasing the active olmesartan.[4]

Metabolism by Carboxylesterases

Human carboxylesterases (hCEs) are key enzymes in the metabolism of many ester-containing drugs.[5] These enzymes, primarily hCE1 and hCE2, are responsible for hydrolyzing the ester bond of prodrugs to release the active carboxylic acid and an alcohol. For example, the stimulant methylphenidate is actively metabolized and inactivated by hCE1, which hydrolyzes the methyl ester to form ritalinic acid.[5] Similarly, cocaine contains two ester functionalities, and its metabolism involves hydrolysis of the methyl ester by hCE1.[5]

Biological Signaling Pathways

Mono-methylation is not just a synthetic tool for drug design; it is also a critical post-translational modification that regulates cellular signaling pathways.

Arginine Monomethylation in Innate Immunity

The innate immune system relies on the recognition of viral components to initiate an antiviral response. A key pathway involves the RIG-I-like receptors (RLRs) and the mitochondrial antiviral signaling protein (MAVS). Recent research has shown that MAVS activity is regulated by arginine methylation.[6] The enzyme Protein Arginine Methyltransferase 7 (PRMT7) acts as a negative regulator by catalyzing the monomethylation of MAVS at arginine residue 232 (R232me1). This modification disrupts the interaction between MAVS and RIG-I, thereby inhibiting MAVS aggregation and suppressing the downstream activation of type I interferon signaling.[6] Upon viral infection, PRMT7 is downregulated and dissociates from MAVS, leading to reduced methylation and activation of the antiviral response.[6]

Caption: PRMT7-Mediated Regulation of MAVS Signaling.

Yeast Invasive Growth Signaling

In Saccharomyces cerevisiae, the mono-methyl ester of 3-isopropylmalate (an intermediate in leucine (B10760876) biosynthesis) acts as an extracellular signal.[13][14] Under amino acid starvation, the Tmt1 methyltransferase is induced, which methylates 3-isopropylmalate. This methyl ester is then secreted and acts as an autoinductive signal, prompting the yeast to switch from vegetative to invasive growth.[13][14]

Analytical Characterization Techniques

Accurate characterization of mono-methyl esters is crucial for purity assessment, structural elucidation, and quantification. A combination of chromatographic and spectroscopic techniques is typically employed.

Experimental Protocol 3: Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for analyzing volatile compounds like fatty acid methyl esters (FAMEs).[15] It separates the components of a mixture and provides mass spectra for identification.

-

Sample Preparation: Prepare a stock solution of the methyl ester sample (e.g., 1 mg/mL) in a suitable non-polar solvent like hexane (B92381) or ethyl acetate.[15]

-

GC-MS System: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Injection: Inject 1 µL of the sample into the GC inlet, which is typically heated to around 250°C.[15]

-

GC Conditions:

-

MS Conditions:

-

Data Analysis: The resulting mass spectrum can be analyzed for key fragmentation patterns. For many fatty acid methyl esters, a characteristic base peak at m/z 74 is observed due to the McLafferty rearrangement, which is diagnostic for this class of compounds.[15]

Caption: General Analytical Workflow for Characterization.

Other critical analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure. ¹H NMR can identify the distinct protons of the ester methyl group (a singlet typically around 3.7 ppm) and adjacent methylene (B1212753) groups.[12][15][16] ¹³C NMR is used to identify the carbonyl carbon and the methyl carbon of the ester.[16]

-